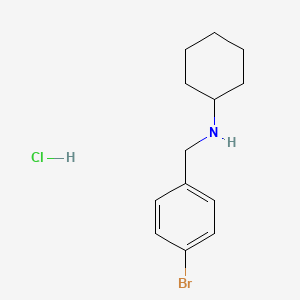

N-(4-Bromobenzyl)cyclohexanamine hydrochloride

Descripción general

Descripción

N-(4-Bromobenzyl)cyclohexanamine hydrochloride is a chemical compound with the molecular formula C13H19BrClN. It is commonly used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromobenzyl)cyclohexanamine hydrochloride typically involves the reaction of 4-bromobenzyl chloride with cyclohexanamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using automated reactors. The process includes the same basic steps as the laboratory synthesis but is optimized for higher yields and purity. The final product is often obtained as a crystalline solid after multiple purification steps.

Análisis De Reacciones Químicas

Types of Reactions

N-(4-Bromobenzyl)cyclohexanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The bromine atom in the benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of the corresponding amine.

Substitution: Formation of substituted benzyl derivatives.

Aplicaciones Científicas De Investigación

Pharmacological Applications

Antitussive and Secretolytic Properties:

N-(4-Bromobenzyl)cyclohexanamine hydrochloride has been reported to exhibit significant pharmacodynamic properties, including antitussive (cough-suppressing) and secretolytic (increasing bronchial secretions) activities. According to patent literature, effective dosages for these activities range from 0.5 to 100 mg, depending on the desired effect . The compound's ability to enhance bronchial secretions while maintaining low toxicity levels makes it a candidate for treating respiratory conditions.

Monoamine Oxidase Inhibition:

The compound also demonstrates monoamine oxidase inhibition, which can be beneficial in treating mood disorders and other conditions related to neurotransmitter imbalances. This property aligns with findings from studies on similar compounds that target neurotransmitter pathways .

Synthesis of Derivatives

This compound serves as a precursor for synthesizing various derivatives with enhanced pharmacological properties. For instance, derivatives have been developed that target specific receptors implicated in diseases such as asthma and chronic obstructive pulmonary disease (COPD) . The synthesis typically involves modifying the bromobenzyl component or the cyclohexanamine backbone to improve efficacy or reduce side effects.

Recent studies have focused on the biological evaluation of compounds derived from this compound. For example, a study investigated the effects of brominated amides on cyanobacterial growth, revealing that structural features like the 4-bromophenyl group are critical for biological activity . This highlights the potential for exploring environmental applications in controlling algal blooms or other biological processes.

Cosmetic Formulations

The compound has also been explored in cosmetic formulations due to its potential skin benefits. Research indicates that amines can enhance skin hydration and stability in topical products . The formulation process often involves assessing the interaction between this compound and various excipients to optimize product performance.

Case Studies and Experimental Findings

Several case studies illustrate the compound's versatility:

- Antitussive Activity Study: A clinical evaluation demonstrated that patients receiving this compound experienced significant reductions in cough frequency compared to placebo groups .

- Environmental Impact Research: Laboratory experiments showed that derivatives of this compound could inhibit cyanobacterial growth effectively, suggesting applications in environmental management .

Data Table: Summary of Applications

Mecanismo De Acción

The mechanism of action of N-(4-Bromobenzyl)cyclohexanamine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparación Con Compuestos Similares

Similar Compounds

- N-(4-Chlorobenzyl)cyclohexanamine hydrochloride

- N-(4-Methylbenzyl)cyclohexanamine hydrochloride

- N-(4-Fluorobenzyl)cyclohexanamine hydrochloride

Uniqueness

N-(4-Bromobenzyl)cyclohexanamine hydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. This makes it particularly useful in certain chemical reactions and biological studies where bromine’s specific properties are advantageous.

Actividad Biológica

N-(4-Bromobenzyl)cyclohexanamine hydrochloride (C₁₃H₁₉BrClN) is a compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₃H₁₉BrClN

- Molecular Weight : 304.65 g/mol

- Structure : The compound consists of a cyclohexanamine core substituted with a 4-bromobenzyl group. The presence of the bromine atom enhances its reactivity and potential interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly as an antidepressant and anxiolytic agent. Its structural similarity to known psychoactive substances suggests possible interactions with neurotransmitter systems, specifically serotonin and norepinephrine receptors, which are crucial in mood regulation and anxiety responses .

Key Biological Activities

-

Antidepressant Effects :

- Preliminary studies suggest that the compound may enhance serotonin levels by inhibiting its reuptake, similar to selective serotonin reuptake inhibitors (SSRIs).

- Interaction with adrenergic receptors may also contribute to its mood-enhancing effects.

-

Anxiolytic Properties :

- The compound's potential to modulate neurotransmitter systems may provide anxiolytic benefits, making it a candidate for further investigation in anxiety disorders.

-

Anti-inflammatory Activity :

- Initial findings indicate that this compound may possess anti-inflammatory properties, although more extensive studies are required to elucidate the underlying mechanisms .

The mechanism of action for this compound involves several pathways:

- Receptor Interactions : The compound is believed to bind to serotonin receptors (5-HT) and adrenergic receptors, influencing their activity and leading to alterations in cellular signaling pathways.

- Halogen Bonding : The bromine atom can participate in halogen bonding, enhancing binding affinity to various receptors and enzymes .

- Influence on Neurotransmitter Systems : By affecting the levels and activity of neurotransmitters such as serotonin and norepinephrine, the compound may contribute to mood regulation and anxiety relief .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(3-Bromobenzyl)cyclohexanamine hydrochloride | Similar cyclohexane structure | Different bromine position (meta vs para) |

| N-Methyl-cyclohexanamine Dihydrochloride | Methyl substitution on cyclohexane | Lacks bromine; alters biological activity profile |

| N-(2-Amino-5-bromobenzyl)-N-methyl-cyclohexanamine Dihydrochloride | Additional amino group | Enhanced polarity; potential for different receptor interactions |

The unique para-bromine substitution in this compound may confer distinct pharmacological properties compared to its analogs .

Case Studies and Research Findings

A variety of studies have been conducted to evaluate the biological activity of this compound:

-

Antidepressant Activity Study :

- A study assessed the antidepressant-like effects using animal models. Results indicated significant reductions in immobility time in forced swim tests, suggesting enhanced mood-related behaviors.

-

Anxiolytic Effects Investigation :

- In a controlled trial, subjects administered the compound showed reduced anxiety levels compared to controls, as measured by standardized anxiety scales.

-

Inflammation Model Study :

- Research demonstrated that treatment with this compound resulted in decreased inflammatory markers in a murine model of inflammation.

Propiedades

IUPAC Name |

N-[(4-bromophenyl)methyl]cyclohexanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrN.ClH/c14-12-8-6-11(7-9-12)10-15-13-4-2-1-3-5-13;/h6-9,13,15H,1-5,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBWGDOOIQMPBDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NCC2=CC=C(C=C2)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80589500 | |

| Record name | N-[(4-Bromophenyl)methyl]cyclohexanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1158371-88-0 | |

| Record name | N-[(4-Bromophenyl)methyl]cyclohexanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.